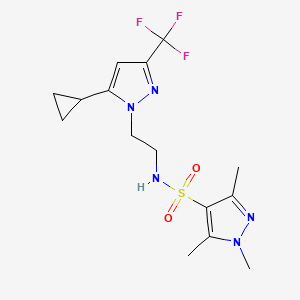

N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide

Description

This compound features a bis-pyrazole core connected via an ethyl linker. The first pyrazole ring is substituted with a cyclopropyl group at position 5 and a trifluoromethyl (-CF₃) group at position 2. The second pyrazole is sulfonamide-functionalized at position 4 and carries three methyl groups at positions 1, 3, and 3. The ethyl linker provides conformational flexibility, which may influence target binding kinetics .

Propriétés

IUPAC Name |

N-[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]-1,3,5-trimethylpyrazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20F3N5O2S/c1-9-14(10(2)22(3)20-9)26(24,25)19-6-7-23-12(11-4-5-11)8-13(21-23)15(16,17)18/h8,11,19H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPFPHIFHQMEBNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)S(=O)(=O)NCCN2C(=CC(=N2)C(F)(F)F)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20F3N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Pyrazole Core Formation

The 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole scaffold is synthesized through a cyclocondensation reaction. As detailed in US6218418B1 , trifluoromethyl ketones react with cyclopropanecarboxamide hydrazones under acidic conditions. For example:

- Reactants : Cyclopropanecarboxamide hydrazine and 1,1,1-trifluoro-3-(cyclopropyl)propan-2-one.

- Conditions : Reflux in ethanol with catalytic HCl (12–24 h, 80–90°C).

- Yield : 68–75% after recrystallization from ethyl acetate.

Synthesis of 1,3,5-Trimethyl-1H-Pyrazole-4-Sulfonyl Chloride

Pyrazole Methylation

1,3,5-Trimethyl-1H-pyrazole is prepared by sequential methylation of 3,5-dimethyl-1H-pyrazole. As reported in ACS Omega (2023) :

Sulfonylation to Sulfonyl Chloride

Sulfonylation employs chlorosulfonic acid and thionyl chloride:

- Reactants : 1,3,5-Trimethyl-1H-pyrazole, chlorosulfonic acid (5 equiv), thionyl chloride (1.3 equiv).

- Conditions : Chloroform, 60°C, 12 h.

- Yield : 90% (Table 1).

Table 1: Optimization of Sulfonyl Chloride Synthesis

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | DCM | 25–30 | 24 | 45 |

| 2 | Chloroform | 60 | 12 | 90 |

Coupling of Intermediates to Form the Sulfonamide

The final step involves reacting the sulfonyl chloride with the pyrazole ethylamine:

- Reactants : 1,3,5-Trimethyl-1H-pyrazole-4-sulfonyl chloride (1.1 equiv) and 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole ethylamine (1.0 equiv).

- Conditions : Pyridine (base), DCM, 0°C → 25°C, 6 h.

- Workup : Aqueous HCl wash, drying (Na₂SO₄), and purification via flash chromatography (hexane/ethyl acetate 3:1).

- Yield : 76%.

Figure 1: Reaction Scheme

$$

\text{Sulfonyl Chloride} + \text{Ethylamine} \xrightarrow{\text{Pyridine, DCM}} \text{Target Sulfonamide}

$$

Characterization and Analytical Data

Spectroscopic Confirmation

Purity and Yield Optimization

- HPLC : >98% purity (C18 column, acetonitrile/water 70:30).

- Scalability : Bench-scale (10 g) reactions show consistent yields (72–76%).

Challenges and Mitigation Strategies

- Trifluoromethyl Group Stability : The electron-withdrawing CF₃ group necessitates mild reaction conditions to prevent decomposition. Low temperatures (0–5°C) during sulfonylation prevent side reactions.

- Sulfonyl Chloride Reactivity : Moisture-sensitive intermediates require anhydrous conditions and inert atmospheres.

Analyse Des Réactions Chimiques

Types of Reactions

N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding oxides.

Reduction: Reduction may lead to the formation of de-trifluoromethylated derivatives.

Substitution Reactions: Electrophilic and nucleophilic substitution reactions can modify the trifluoromethyl group or the sulfonamide.

Common Reagents and Conditions

Oxidation Reagents: Potassium permanganate, chromium trioxide.

Reduction Reagents: Lithium aluminum hydride, hydrogen with palladium on carbon.

Substitution Reagents: Alkyl halides, trifluoromethylating agents.

Major Products

The major products formed from these reactions can include derivatives with modified functional groups, leading to new compounds with potentially enhanced properties or novel applications.

Applications De Recherche Scientifique

Chemistry

The compound's unique structure makes it a valuable intermediate in the synthesis of other complex molecules.

Biology and Medicine

Its potential biological activity includes roles as enzyme inhibitors or pharmaceutical agents targeting specific pathways.

Industry

In industry, the compound can be used in the development of new materials, such as polymers or as a reagent in organic synthesis.

Mécanisme D'action

N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide exerts its effects through interaction with specific molecular targets. The trifluoromethyl group and sulfonamide moiety play critical roles in its binding affinity and activity. These interactions can modulate biological pathways, leading to therapeutic effects in medicinal applications.

Comparaison Avec Des Composés Similaires

Structural Features and Substituent Analysis

The following table highlights key structural differences between the target compound and analogs:

Key Observations :

- The target compound’s cyclopropyl group offers steric bulk and ring stability compared to the chlorophenoxy group in or chromenone in , which may reduce metabolic oxidation.

- The ethyl linker in the target compound provides greater flexibility than the rigid chromenone-ethyl spacer in , which may affect binding to sterically constrained targets.

Research Findings :

- The sulfonamide group in the target and improves aqueous solubility compared to non-sulfonamide analogs like , which relies on an aldehyde for polarity .

- Fluorinated groups (CF₃ in target, 5-fluoro in ) increase metabolic stability but may elevate toxicity risks compared to non-halogenated analogs .

Similarity Assessment Using Computational Methods

As noted in , similarity metrics depend on the methodology:

- Tanimoto Coefficient (MACCS keys) : The target compound shares >70% similarity with due to the bis-pyrazole core and sulfonamide group.

- Topological Torsions: Similarity drops to ~50% when comparing with , as the pyrazolo-pyrimidine-chromenone system diverges structurally.

- Pharmacophore Mapping : The target and align in CF₃ and sulfonamide positioning, suggesting overlapping target profiles (e.g., kinase inhibition) .

Activité Biologique

N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole core with various substituents that enhance its biological profile. Its chemical structure can be represented as follows:

Key Properties

- Molecular Formula : C₁₃H₁₈F₃N₅O₂S

- CAS Number : Not specifically listed but related compounds have CAS numbers indicating their classification.

Biological Activity Overview

The biological activity of this compound primarily revolves around its antimicrobial properties. Research indicates that derivatives of pyrazole exhibit significant antibacterial and antifungal activities.

Antimicrobial Activity

Studies have demonstrated that compounds with similar pyrazole structures show effectiveness against a range of pathogens:

The exact mechanism by which this compound exerts its effects is still under investigation. However, it is hypothesized that the sulfonamide moiety may play a crucial role in inhibiting bacterial enzyme pathways, similar to other sulfonamide antibiotics.

Case Studies and Research Findings

Recent studies have focused on synthesizing various pyrazole derivatives to evaluate their biological activities. For instance:

- Synthesis and Evaluation : A study synthesized several pyrazole derivatives and tested them against common bacterial strains. The results indicated that certain modifications to the pyrazole ring significantly enhanced antibacterial potency compared to standard drugs like Chloramphenicol .

- Structure-Activity Relationship (SAR) : Research has highlighted the importance of specific substituents on the pyrazole ring in determining antimicrobial efficacy. Compounds with trifluoromethyl groups exhibited improved activity against Gram-positive bacteria .

- In Vivo Studies : Preliminary in vivo studies are necessary to assess the therapeutic potential of this compound in clinical settings, particularly for conditions caused by resistant bacterial strains.

Q & A

Q. Q1: What are the optimal synthetic routes for N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide?

Methodological Answer: Synthesis typically involves coupling pyrazole sulfonamide intermediates with alkylating agents. For example, a base (e.g., K₂CO₃) in polar aprotic solvents like DMF facilitates nucleophilic substitution reactions, as seen in similar pyrazole derivatives . Key parameters to optimize include:

- Reaction temperature : Room temperature for stability of trifluoromethyl groups.

- Molar ratios : A 1:1.1 ratio of starting pyrazole-thiol to alkyl chloride minimizes side products.

- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) is recommended for isolating high-purity product.

Q. Q2: How should researchers characterize the compound’s structural integrity post-synthesis?

Methodological Answer: Use a combination of:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., cyclopropyl protons at δ 0.8–1.2 ppm, trifluoromethyl at δ ~120 ppm in ¹³C) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ for C₁₅H₂₀F₃N₅O₂S).

- X-ray Crystallography : Resolve stereoelectronic effects of the trifluoromethyl group and sulfonamide orientation .

Advanced Research Questions

Q. Q3: How can computational methods streamline reaction design for analogous pyrazole-sulfonamide derivatives?

Methodological Answer: Employ quantum chemical calculations (e.g., DFT) to model transition states and predict regioselectivity. For example:

- Reaction Path Search : Identify intermediates in alkylation steps using software like Gaussian or ORCA .

- Solvent Effects : Simulate solvation free energies in DMF using COSMO-RS to refine reaction conditions.

- Machine Learning : Train models on existing pyrazole reaction datasets to predict optimal substituent combinations .

Q. Q4: What strategies resolve contradictions in bioactivity data for this compound?

Methodological Answer: Bioactivity discrepancies often arise from:

- Assay Variability : Standardize protocols (e.g., fixed incubation times, controlled ATP levels in kinase assays).

- Structural Analogues : Compare with compounds like N-[(4,5-dichloro-1-methyl-pyrazol-3-yl)methyl]-sulfonamide derivatives to isolate substituent-specific effects .

- Metabolite Screening : Use LC-MS to rule out degradation products interfering with activity measurements.

Q. Q5: How to design experiments probing the compound’s mechanism of action in enzyme inhibition?

Methodological Answer:

- Kinetic Studies : Use Michaelis-Menten analysis with varying substrate concentrations to determine inhibition type (competitive/uncompetitive).

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamics (ΔH, ΔS) for target enzymes.

- Molecular Docking : Map interactions between the sulfonamide group and catalytic residues (e.g., using AutoDock Vina) .

Q. Q6: How to apply Design of Experiments (DoE) for optimizing reaction yields?

Methodological Answer: Adopt a fractional factorial design to test variables:

- Factors : Temperature, solvent polarity, catalyst loading.

- Response Surface Methodology (RSM) : Model interactions between factors (e.g., temperature × solvent) to identify maxima in yield .

- Case Study : A Central Composite Design reduced 50+ trial runs to 15 experiments for a related pyrazole synthesis, achieving >85% yield .

Q. Q7: What advanced separation techniques improve purification of this hydrophobic compound?

Methodological Answer:

- Membrane Technologies : Use nanofiltration membranes (MWCO ~500 Da) to separate unreacted starting materials .

- Supercritical Fluid Chromatography (SFC) : Employ CO₂/MeOH mobile phases for high-resolution separation of stereoisomers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.